2-Methoxy-5-(2-nitroethenyl)pyridine
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Overview
Description
2-Methoxy-5-(2-nitroethenyl)pyridine: is an organic compound with the molecular formula C8H8N2O3 It is a derivative of pyridine, characterized by the presence of a methoxy group at the 2-position and a nitroethenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(2-nitroethenyl)pyridine typically involves the nitration of 2-methoxypyridine followed by a condensation reaction with an appropriate aldehyde. The nitration process introduces the nitro group, while the condensation reaction forms the nitroethenyl moiety. Common reagents used in these reactions include nitric acid for nitration and aldehydes for the condensation step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(2-nitroethenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitroethenyl group can be reduced to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxy-5-(2-aminoethenyl)pyridine.
Reduction: Formation of 2-methoxy-5-(2-ethyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-(2-nitroethenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(2-nitroethenyl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(2-nitroethenyl)benzene
- 2-Methoxy-5-(2-nitroethenyl)thiophene
- 2-Methoxy-5-(2-nitroethenyl)furan
Uniqueness
2-Methoxy-5-(2-nitroethenyl)pyridine is unique due to its pyridine ring, which imparts distinct chemical properties compared to its benzene, thiophene, and furan analogs. The presence of the pyridine nitrogen can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8N2O3 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2-methoxy-5-[(E)-2-nitroethenyl]pyridine |
InChI |
InChI=1S/C8H8N2O3/c1-13-8-3-2-7(6-9-8)4-5-10(11)12/h2-6H,1H3/b5-4+ |
InChI Key |
BGCZMKGDAYOJLO-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=NC=C(C=C1)/C=C/[N+](=O)[O-] |
Canonical SMILES |
COC1=NC=C(C=C1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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